4-(benzenesulfonyl)-N-(2-methoxyethyl)-2-thiophen-2-yl-1,3-oxazol-5-amine
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Description
Synthesis Analysis
The synthesis of similar sulfonamide compounds involves multi-step chemical processes, which may include the use of benzenesulfonamide derivatives as key intermediates. For instance, the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors showcase the complexity and precision required in such chemical syntheses (S. Röver et al., 1997).
Molecular Structure Analysis
The molecular structure of compounds like "4-(benzenesulfonyl)-N-(2-methoxyethyl)-2-thiophen-2-yl-1,3-oxazol-5-amine" is crucial for their function and properties. Crystal structure determination by single-crystal X-ray diffraction provides detailed insights into the compound's molecular geometry and intermolecular interactions, which are essential for understanding its reactivity and potential applications (叶姣 et al., 2015).
Chemical Reactions and Properties
Sulfonamide compounds can participate in various chemical reactions, including Lewis acid-promoted reactions, showcasing their versatility in synthetic chemistry. The reactivity of these compounds under different conditions can lead to the formation of complex molecules with potential biological activity (T. Engler & C. Scheibe, 1998).
Scientific Research Applications
Synthesis and Antimicrobial Activities
Compounds with structures related to 4-(benzenesulfonyl)-N-(2-methoxyethyl)-2-thiophen-2-yl-1,3-oxazol-5-amine have been synthesized and tested for their antimicrobial activities. For instance, derivatives of 1,2,4-triazole and benzenesulfonamide have been shown to possess good to moderate activities against various microorganisms, highlighting their potential in developing new antimicrobial agents (Bektaş et al., 2007).
Applications in Photodynamic Therapy
Derivatives containing benzenesulfonamide groups have been investigated for their applications in photodynamic therapy (PDT). These compounds exhibit properties such as good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential candidates for cancer treatment in PDT (Pişkin et al., 2020).
Anticancer Activity
The structural motifs present in 4-(benzenesulfonyl)-N-(2-methoxyethyl)-2-thiophen-2-yl-1,3-oxazol-5-amine are also explored for their anticancer activities. Compounds synthesized with similar structures have been evaluated against a variety of cancer cell lines, demonstrating their potential in cancer research and therapy (Bekircan et al., 2008).
Enzyme Inhibition
Some compounds with benzenesulfonamide components have shown strong affinities towards enzymes like carbonic anhydrase, which play a crucial role in physiological processes. These inhibitors display potent in vitro inhibitory potency and could be beneficial for treating diseases associated with enzyme dysfunction (Casini et al., 2002).
properties
IUPAC Name |
4-(benzenesulfonyl)-N-(2-methoxyethyl)-2-thiophen-2-yl-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S2/c1-21-10-9-17-15-16(18-14(22-15)13-8-5-11-23-13)24(19,20)12-6-3-2-4-7-12/h2-8,11,17H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXRFQZPSFTDCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(N=C(O1)C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzenesulfonyl)-N-(2-methoxyethyl)-2-thiophen-2-yl-1,3-oxazol-5-amine |
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